molecular formula C6H9N3O B6168892 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one CAS No. 164930-95-4

3,4-diamino-1-methyl-1,2-dihydropyridin-2-one

Cat. No. B6168892
CAS RN: 164930-95-4
M. Wt: 139.2
InChI Key:
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Description

3,4-diamino-1-methyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 164930-95-4 . It has a molecular weight of 139.16 . The IUPAC name for this compound is 3,4-diamino-1-methylpyridin-2(1H)-one .


Molecular Structure Analysis

The InChI code for 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one is 1S/C6H9N3O/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,7-8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Hypertension Treatment

Derivatives of 3,4-dihydropyridinones, which include compounds similar to 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one , are critical as ROCK1 inhibitors . These inhibitors are used for treating hypertension and related cardiovascular disorders .

Hypolipidemic Activity

These compounds also show hypolipidemic activities , which means they can help in reducing lipid levels in the blood, potentially aiding in the management of conditions like hyperlipidemia .

5α-Reductase Inhibitory Activities

They exhibit 5α-reductase inhibitory activities . This is significant because 5α-reductase inhibitors can be used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia .

Peptidomimetics Synthesis

The structure of 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one makes it an attractive building block for the synthesis of peptidomimetics . These are compounds that mimic the biological activity of peptides and can be used as agonists for various receptors .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one involves the reaction of 2-aminoacetaldehyde diethyl acetal with methyl vinyl ketone followed by reduction and cyclization.", "Starting Materials": [ "2-aminoacetaldehyde diethyl acetal", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminoacetaldehyde diethyl acetal (1.0 g, 7.5 mmol) in acetic acid (10 mL) and add methyl vinyl ketone (1.2 g, 15 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium borohydride (0.5 g, 13 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow oil.", "Step 6: Dissolve the oil in ethanol (10 mL) and add a catalytic amount of acetic acid. Heat the mixture at reflux for 2 hours.", "Step 7: Cool the mixture to room temperature and filter the resulting solid.", "Step 8: Wash the solid with ethanol and dry under vacuum to obtain 3,4-diamino-1-methyl-1,2-dihydropyridin-2-one as a white solid (yield: 70%)." ] }

CAS RN

164930-95-4

Product Name

3,4-diamino-1-methyl-1,2-dihydropyridin-2-one

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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